
N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including nitro, chloro, and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Chlorination: Substitution of hydrogen atoms with chlorine.
Amide Formation: Coupling of the nitro-chloro aromatic compound with an isoindole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can yield a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with nitro and chloro groups are often used as intermediates in the synthesis of catalysts.
Materials Science: Such compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Dyes and Pigments: The aromatic structure with nitro and chloro groups can be used in the synthesis of dyes and pigments.
Polymers: Used as monomers or additives in polymer chemistry.
Wirkmechanismus
The mechanism of action for “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding to molecular targets, while the isoindole moiety might influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide: Similar structure but without the additional nitro group on the phenyl ring.
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-methoxyphenyl}propanamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitro and chloro groups, along with the isoindole moiety, makes “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” unique
Eigenschaften
Molekularformel |
C23H15ClN4O7 |
|---|---|
Molekulargewicht |
494.8g/mol |
IUPAC-Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C23H15ClN4O7/c24-18-10-7-14(12-19(18)28(34)35)25-21(29)20(11-13-5-8-15(9-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29) |
InChI-Schlüssel |
RCIKEFHYGIZXJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


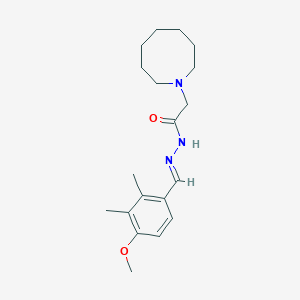
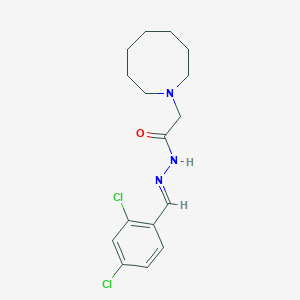
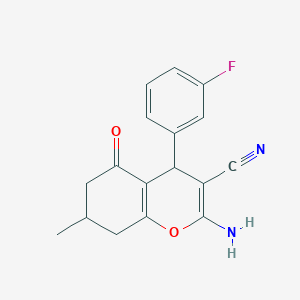
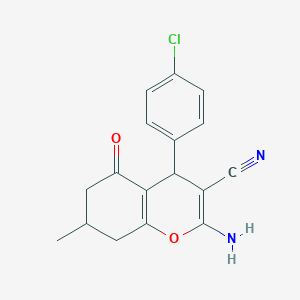
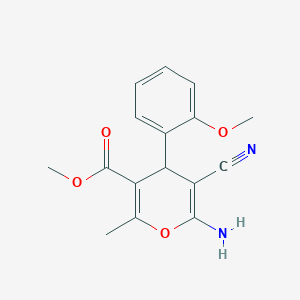
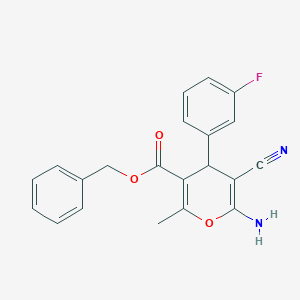
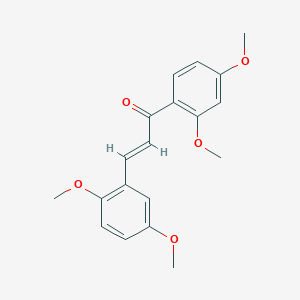
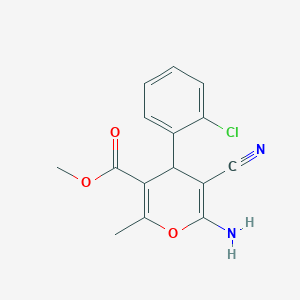
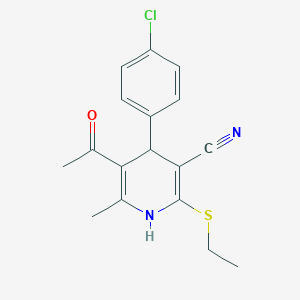
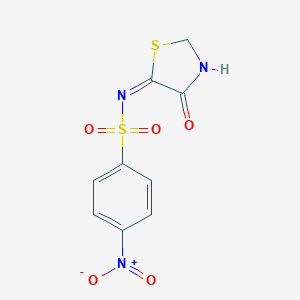
![2-[3,4-bis(methyloxy)phenyl]-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol](/img/structure/B404440.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl methyl ether](/img/structure/B404442.png)
![6-chloro-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B404448.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B404450.png)
